molecular formula C13H19N3O3 B6773064 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide

Cat. No.: B6773064
M. Wt: 265.31 g/mol
InChI Key: NZIXIPYRHAERLK-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, and a methoxycyclobutyl moiety

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-18-13(5-2-6-13)7-11(17)14-8-10-15-12(19-16-10)9-3-4-9/h9H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIXIPYRHAERLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CC(=O)NCC2=NOC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or other reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The oxadiazole ring is known to be a pharmacophore in various drugs, suggesting that this compound could exhibit biological activity such as antimicrobial, anticancer, or anti-inflammatory effects .

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.

    N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-methoxycyclobutyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts.

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